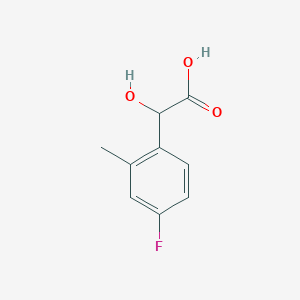

2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid

Description

Overview of Fluoro-organic Chemistry and its Significance in Contemporary Research

Fluoro-organic chemistry is a specialized field focusing on organic compounds that contain at least one carbon-fluorine bond. The significance of this area of research has grown exponentially over the past century, primarily due to the unique and often dramatic influence of fluorine on the properties of organic molecules. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This inherent strength imparts exceptional thermal and chemical stability to organofluorine compounds. wikipedia.org

The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties. chimia.chresearchgate.net Fluorine is the most electronegative element, yet it is a small atom, comparable in size to a hydrogen atom. This combination of properties can modify a molecule's steric profile, electronic distribution, lipophilicity, and metabolic stability. chimia.chchemrxiv.org For instance, the strategic placement of fluorine atoms can block metabolic pathways, thereby increasing the bioavailability and in vivo half-life of a drug candidate. chimia.ch

Consequently, organofluorine compounds have found indispensable applications across a wide array of industries. wikipedia.orgworktribe.com An estimated 20% of all pharmaceuticals and over 50% of agrochemicals contain fluorine. wikipedia.orgchimia.ch Prominent examples include blockbuster drugs like fluoxetine (B1211875) (Prozac) and ciprofloxacin (B1669076) (Cipro). wikipedia.orgchimia.ch Beyond the life sciences, these compounds are crucial in materials science for developing polymers with high resistance to heat and chemicals, such as polytetrafluoroethylene (PTFE), as well as specialty lubricants, liquid crystal displays, and refrigerants. wikipedia.orgworktribe.com The development of organofluorine chemistry has also provided valuable reagents for broader organic synthesis, such as trifluoroacetic acid and triflic acid. wikipedia.org The field's continued expansion is driven by the ongoing discovery of the novel properties that fluorine substitution can bestow upon organic structures. acs.org

Table 1: Selected Applications of Fluoro-organic Compounds

| Application Area | Examples | Significance |

|---|---|---|

| Pharmaceuticals | Fluoxetine, Ciprofloxacin, 5-fluorouracil | Enhanced metabolic stability, bioavailability, and binding affinity. wikipedia.orgchimia.ch |

| Agrochemicals | Herbicides, Pesticides | Increased potency and stability. chimia.ch |

| Materials Science | Polytetrafluoroethylene (PTFE), Fluoropolymers | High thermal and chemical resistance, low friction coefficient. wikipedia.orgworktribe.com |

| Refrigerants | Hydrofluorocarbons (HFCs) | Replacements for ozone-depleting chlorofluorocarbons (CFCs). wikipedia.org |

| Reagents | Triflic acid, Trifluoroacetic acid | Strong acids and sources of good leaving groups in synthesis. wikipedia.org |

The Hydroxyacetic Acid Scaffold in Organic Synthesis and Medicinal Chemistry Research

The hydroxyacetic acid, or α-hydroxy acid, scaffold is a fundamental structural motif in organic chemistry, characterized by a carboxylic acid with a hydroxyl group on the adjacent (alpha) carbon. The simplest member of this class is glycolic acid (hydroxyacetic acid), a small, water-soluble molecule found widely in nature. wikipedia.org This structural unit is a valuable intermediate in organic synthesis, participating in a range of reactions including esterification, polymerization, and oxidation-reduction. wikipedia.org Notably, it serves as the monomer for the biodegradable polymer, polyglycolic acid (PGA), which has significant medical applications. wikipedia.org

When the α-carbon is attached to an aromatic ring, the resulting structure is an aromatic α-hydroxy acid. The parent compound of this subclass is mandelic acid (2-hydroxy-2-phenylacetic acid). nih.govwikipedia.org The presence of the chiral center at the alpha-carbon means that mandelic acid and its derivatives exist as enantiomers, a feature of critical importance in medicinal chemistry. nih.gov The mandelic acid scaffold is a key building block (chiral synthon) for a variety of pharmaceuticals. nih.govresearchgate.net It is incorporated into the structures of semi-synthetic penicillins and cephalosporins, as well as certain anti-obesity and antitumor agents. nih.govresearchgate.net

Beyond its role as a synthetic precursor, the mandelic acid structure itself exhibits biological activity, notably as an antibacterial agent, which has led to its use in treating urinary tract infections and in dermatological applications. nih.govwikipedia.org The versatility of the mandelic acid scaffold allows for extensive synthetic modification of the aromatic ring and the hydroxyl and carboxyl groups, enabling chemists to fine-tune its properties for various research and therapeutic purposes. nih.gov

Table 2: Applications of the Mandelic Acid Scaffold in Research

| Application | Example of Derivative/Use | Significance |

|---|---|---|

| Antibiotics | Precursor for semi-synthetic penicillins and cephalosporins. researchgate.net | Provides a key chiral building block for complex drug synthesis. |

| Antitumor Agents | Used in the synthesis of novel anticancer compounds. nih.gov | The scaffold can be modified to interact with biological targets. |

| Antiseptics | Used directly for urinary tract infections. wikipedia.org | Exhibits inherent antibacterial properties. |

| Chiral Resolving Agents | Used to separate enantiomers of other chiral compounds. researchgate.net | The chiral nature of mandelic acid allows for the formation of separable diastereomeric salts. |

| Organic Synthesis | Esters of mandelic acid synthesized for preservative action. nih.gov | A versatile platform for creating new functional molecules. |

Positioning of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid within the Landscape of Fluoro-aryl Carboxylic Acids

The compound 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid is a member of the fluoro-aryl carboxylic acid class and is, more specifically, a substituted derivative of mandelic acid. Its structure integrates the key features of the two chemical domains discussed previously: the property-modulating effects of organofluorine chemistry and the synthetically versatile α-hydroxy acid scaffold. Fluoro-aryl carboxylic acids are recognized as important building blocks in the synthesis of high-value products such as pharmaceuticals and advanced materials. hokudai.ac.jp

The specific structure of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid positions it as a highly tailored chiral building block. The core mandelic acid framework provides the foundational α-hydroxy carboxylic acid functionality. This is modified on the phenyl ring with two key substituents: a fluorine atom at the 4-position (para) and a methyl group at the 2-position (ortho).

The electronic properties of the aromatic ring are significantly influenced by these groups. The fluorine atom acts as a strong electron-withdrawing group through induction, while the methyl group is weakly electron-donating. These substitutions can be expected to modulate the compound's acidity, reactivity, and potential interactions with biological systems compared to unsubstituted mandelic acid or other singly-substituted analogs like 2-(4-Fluorophenyl)-2-hydroxyacetic acid. appchemical.com The presence and position of these substituents provide a unique chemical entity for use in organic synthesis and medicinal chemistry discovery programs.

Table 3: Chemical Identifiers for 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid

| Identifier | Value |

|---|---|

| Molecular Formula | C₉H₉FO₃ uni.lu |

| Molecular Weight | 184.16 g/mol |

| Monoisotopic Mass | 184.05357 Da uni.lu |

| InChI Key | SYTCPNHRLOCIBY-UHFFFAOYSA-N uni.lu |

| Canonical SMILES | CC1=C(C=CC(=C1)F)C(C(=O)O)O uni.lu |

Historical Trajectories and Early Research Paradigms Pertaining to 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid and Related Structures

While specific early research focusing exclusively on 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid is not prominently documented in seminal literature, its conceptual origin can be traced to the convergence of two major historical trajectories in organic chemistry. The first is the long-standing investigation and use of mandelic acid and its derivatives since its discovery in 1831. wikipedia.org The second is the rise of organofluorine chemistry, which gained significant momentum in the mid-20th century. worktribe.comnih.gov

The paradigm shift that led to the synthesis of molecules like 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid occurred when researchers began to systematically apply the principles of medicinal chemistry, particularly the concept of molecular modification or "analog design." After the discovery in 1954 that fluorination could dramatically enhance the biological activity of corticosteroids, a paradigm emerged where fluorine was intentionally introduced into known bioactive scaffolds to improve their properties. worktribe.com

Therefore, the existence of this specific compound is a logical outcome of applying this modern research paradigm to the classical mandelic acid scaffold. The development of more sophisticated and selective fluorination techniques, as well as methods for synthesizing substituted aromatic precursors, were the key technological enablers. nih.gov Early research on related structures would have focused on developing synthetic routes to access fluoro-aryl ketones and acids and exploring how the introduction of fluorine impacted the chemical and physical properties of the parent mandelic acid, for instance, in its use as a chiral solvating agent for analytical resolutions. researchgate.net The creation of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid represents a move towards creating highly specific, multifunctional building blocks for targeted applications in discovery chemistry.

Properties

IUPAC Name |

2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTCPNHRLOCIBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 4 Fluoro 2 Methylphenyl 2 Hydroxyacetic Acid

Established Synthetic Pathways for Aryl-Hydroxyacetic Acids

The synthesis of α-hydroxyacetic acids, particularly those bearing aryl substituents, is a well-trodden field in organic chemistry. These methods generally rely on the formation of a carbon-carbon bond at the α-position to a nascent or existing carboxylic acid functionality, followed or preceded by the introduction of a hydroxyl group. Two of the most fundamental and widely employed strategies are nucleophilic substitution reactions and carboxylation reactions.

Nucleophilic Substitution Reactions in α-Hydroxyacid Synthesis

Nucleophilic substitution provides a direct and versatile route to α-hydroxy acids. A common approach involves the SN2 reaction, where a suitable nucleophile displaces a leaving group on an α-substituted carboxylic acid derivative. kocw.or.kr For instance, the hydrolysis of α-halo acids is a classic method, though it can require harsh conditions.

Carboxylation Reactions for α-Substituted Acids

Carboxylation reactions introduce a carboxylic acid group (-COOH) into a molecule, typically by using carbon dioxide (CO₂) as a C1 source. organic-chemistry.org For the synthesis of α-hydroxyacetic acids, this often involves the carboxylation of an α-hydroxy carbanion equivalent. One effective strategy is the carboxylation of α-siloxy silanes, which can be generated from aldehydes. organic-chemistry.org In the presence of a fluoride (B91410) source like cesium fluoride (CsF), these intermediates undergo a Brook rearrangement, and the resulting carbanion is trapped by CO₂ to afford the α-hydroxy acid in good yields. organic-chemistry.org

Another prominent method is the malonic ester synthesis, which allows for the formation of substituted acetic acids. kocw.or.krrsc.org This pathway involves the alkylation of a malonic ester enolate, followed by hydrolysis and thermal decarboxylation to yield the final carboxylic acid. rsc.org While not a direct route to α-hydroxy acids, this strategy is fundamental for creating the carbon skeleton of many α-substituted acids that could be hydroxylated in a subsequent step.

| Synthetic Pathway | Key Reaction Type | Common Starting Materials | Advantages | Limitations |

|---|---|---|---|---|

| From α-Amino Acids | Nucleophilic Substitution (via Diazotization) | α-Amino acids | Stereochemical control possible, readily available precursors. researchgate.net | Requires careful control of diazotization conditions. |

| From α-Halo Acids | Nucleophilic Substitution (Hydrolysis) | α-Halo acids/esters | Direct conversion. | Often requires harsh reaction conditions. |

| From Aldehydes | Carboxylation (via α-siloxy silanes) | Aldehydes, PhMe₂SiLi, CO₂ | One-pot synthesis possible, good yields. organic-chemistry.org | Requires specific silicon reagents. |

| Malonic Ester Synthesis | Alkylation and Decarboxylation | Alkyl halides, Diethyl malonate | Versatile for creating carbon skeletons. rsc.org | Indirect route; requires subsequent hydroxylation step. |

Targeted Synthesis of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid

The direct synthesis of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid requires a strategy that accommodates the electronic properties of the fluoro-aryl group and allows for the construction of the α-hydroxy acid moiety. Plausible routes can be designed starting from commercially available or readily synthesized precursors.

Precursor Selection and Design Considerations in Fluoro-aryl Systems

The selection of an appropriate precursor is critical. The electronic nature of the 4-fluoro and 2-methyl substituents on the phenyl ring influences the reactivity of potential starting materials. The fluorine atom acts as a weak deactivator via its inductive effect but a weak activator through resonance, while the methyl group is an activating group.

A logical and highly convergent precursor is 4-fluoro-2-methylbenzaldehyde (B1304903) . This compound provides the complete aryl skeleton and an aldehyde functionality that can be readily converted into the α-hydroxy acid group. An alternative precursor could be an aryl halide, such as 1-bromo-4-fluoro-2-methylbenzene . This would require the formation of an organometallic intermediate to introduce the acetic acid side chain. The synthesis of related compounds like 4-fluoro-2-methylbenzoic acid from m-fluorotoluene has been documented, indicating the accessibility of such precursors. google.com

| Potential Precursor | Proposed Synthetic Transformation | Rationale and Design Considerations |

|---|---|---|

| 4-Fluoro-2-methylbenzaldehyde | Cyanohydrin formation followed by hydrolysis. | The aldehyde is an electrophilic handle for direct addition of a cyanide nucleophile (e.g., from KCN or TMSCN), which upon hydrolysis yields the α-hydroxy acid. This is a highly convergent route. |

| 1-Bromo-4-fluoro-2-methylbenzene | Formation of an organometallic reagent (Grignard or Organolithium) followed by reaction with an oxalate (B1200264) ester. | This route builds the carbon skeleton via a C-C bond formation. The organometallic intermediate's reactivity must be managed, and the reaction with diethyl oxalate or a similar electrophile introduces the α-keto ester, which is then reduced to the target α-hydroxy acid. |

| 4-Fluoro-2-methylacetophenone | α-Halogenation followed by nucleophilic substitution with a hydroxide (B78521) source. | This approach builds the functionality on an existing side chain. It involves the selective halogenation at the α-position, which can sometimes be challenging, followed by hydrolysis. |

Reaction Conditions and Catalytic Systems for Direct Synthesis

Based on the selection of 4-fluoro-2-methylbenzaldehyde as the most promising precursor, a direct synthesis can be envisioned via a cyanohydrin intermediate. This two-step process is a classic and effective method for preparing α-hydroxy acids.

Step 1: Cyanohydrin Formation. The aldehyde is treated with a cyanide source. This can be achieved using potassium cyanide (KCN) in the presence of an acid, or more modernly, with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., ZnI₂) or a phase-transfer catalyst. The use of TMSCN often provides milder conditions and cleaner reactions.

Step 2: Hydrolysis. The resulting cyanohydrin (or its silylated ether) is then subjected to vigorous acidic or basic hydrolysis. Treatment with concentrated hydrochloric acid or sulfuric acid will hydrolyze the nitrile functionality directly to a carboxylic acid, yielding the final product, 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid.

Alternatively, if starting from an aryl halide, the formation of a Grignard reagent (using magnesium) or an organolithium reagent (using n-butyllithium) would be the first step, performed in an anhydrous ether solvent like THF or diethyl ether at low temperatures. This nucleophilic species would then be added to an electrophile such as diethyl oxalate. The resulting α-keto ester intermediate would then be hydrolyzed and the ketone reduced to afford the final product.

| Synthetic Route | Step | Typical Reagents | Catalyst/Promoter | Solvent | General Conditions |

|---|---|---|---|---|---|

| From 4-Fluoro-2-methylbenzaldehyde | 1. Cyanohydrin Formation | Trimethylsilyl cyanide (TMSCN) | Zinc iodide (ZnI₂) or other Lewis acid | Dichloromethane (DCM) or neat | Room temperature |

| 2. Hydrolysis | Concentrated HCl or H₂SO₄ | - | Water/Alcohol | Reflux | |

| From 1-Bromo-4-fluoro-2-methylbenzene | 1. Organometallic Reaction | Mg or n-BuLi; Diethyl oxalate | - | Anhydrous THF or Et₂O | -78 °C to room temperature |

| 2. Hydrolysis & Reduction | LiOH then HCl; NaBH₄ | - | THF/Water; Methanol | Room temperature |

Chiral Synthesis and Stereochemical Control in the Formation of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid

Since the target molecule possesses a stereocenter at the α-carbon, controlling its stereochemistry is a crucial aspect of its synthesis, particularly for applications where a single enantiomer is required. nih.gov Several strategies can be employed to achieve enantioselectivity.

One of the most effective methods for asymmetric synthesis of α-hydroxy acids is the use of chiral catalysts for the key bond-forming step. proquest.com In the context of the cyanohydrin route from 4-fluoro-2-methylbenzaldehyde, an asymmetric catalyst can be used for the addition of the cyanide nucleophile. Chiral Lewis acid complexes, often derived from titanium or aluminum and chiral ligands, have been successfully used to catalyze the enantioselective addition of TMSCN to aldehydes, producing optically active cyanohydrins that can be hydrolyzed to the corresponding enantiomerically enriched α-hydroxy acids.

Another established approach involves the use of chiral auxiliaries. rsc.org A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For example, an enolate derived from an ester of a chiral alcohol could be alkylated or otherwise functionalized, with the bulky chiral auxiliary directing the approach of the electrophile from one face, leading to a diastereoselective reaction.

Finally, enzymatic resolution offers a powerful tool for separating racemic mixtures. A racemic sample of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid or a suitable ester derivative could be treated with a specific enzyme, such as a lipase (B570770), which would selectively react with only one of the enantiomers, allowing for the separation of the unreacted enantiomer from the transformed one.

| Strategy | Description | Potential Application to Target Synthesis | Advantages | Disadvantages |

|---|---|---|---|---|

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. proquest.com | Enantioselective addition of TMSCN to 4-fluoro-2-methylbenzaldehyde using a chiral Lewis acid catalyst. | Atom economical; highly efficient. | Catalyst development can be complex and expensive. |

| Chiral Auxiliaries | A chiral molecule is attached to the substrate to control stereochemistry, then removed. rsc.org | An ester of the target acid could be formed with a chiral alcohol (e.g., an Evans auxiliary), followed by a diastereoselective reaction and removal of the auxiliary. | Reliable and predictable outcomes. | Not atom economical; requires additional steps for attachment and removal. |

| Enzymatic Resolution | An enzyme selectively transforms one enantiomer in a racemic mixture, allowing for separation. | A lipase could selectively hydrolyze one enantiomer of a racemic ester of the target acid. | Very high enantioselectivity; mild, environmentally friendly conditions. | Maximum theoretical yield for the desired enantiomer is 50%; requires screening for a suitable enzyme. |

Asymmetric Synthetic Approaches for α-Hydroxyacetic Acids

The creation of enantiomerically pure α-hydroxyacetic acids is a central challenge in organic synthesis. A predominant strategy involves the asymmetric reduction of a prochiral α-keto acid precursor. This transformation can be achieved through various methods, including the use of chiral catalysts and biocatalytic systems.

One of the well-established methods for the asymmetric reduction of ketones is the use of chiral oxazaborolidine catalysts, often in conjunction with a stoichiometric reducing agent like borane. These catalysts create a chiral environment around the carbonyl group, directing the hydride attack to one face of the ketone and thereby producing one enantiomer of the alcohol in excess. While effective for many simple ketones, the development of transition metal-catalyzed reactions has offered alternatives with broader substrate scope and the use of more economical reducing agents.

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, paired with chiral ligands, are highly effective for the asymmetric hydrogenation of ketones. These reactions often utilize hydrogen gas, formic acid, or isopropanol (B130326) as the reducing agent. For α-keto acids, the presence of the carboxylic acid group can influence the reaction's stereoselectivity through chelation with the metal center, often leading to high enantiomeric excess.

Table 1: Comparison of General Asymmetric Reduction Methods for α-Keto Acids

| Method | Catalyst Type | Reducing Agent | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Chiral Oxazaborolidines | Organocatalyst | Borane complexes | Well-established, predictable stereochemistry | Stoichiometric chiral reagent often needed, limited substrate scope |

| Transition Metal Catalysis | Ru, Rh, Ir complexes with chiral ligands | H₂, formic acid, isopropanol | High turnover numbers, broad substrate scope, use of cheaper reductants | Catalyst sensitivity, potential for side reactions |

| Biocatalysis | Whole cells or isolated enzymes (reductases) | Co-substrates (e.g., glucose, glycerol) | High enantioselectivity, mild reaction conditions, environmentally friendly | Substrate specificity, optimization of reaction conditions can be complex |

Enantioselective Methodologies Applied to 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid

While specific documented industrial syntheses for 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid are not extensively published in readily available literature, the synthesis can be effectively achieved through the asymmetric reduction of its corresponding α-keto acid, 2-(4-Fluoro-2-methylphenyl)-2-oxoacetic acid.

Biocatalytic Asymmetric Reduction: A highly effective and green approach involves the use of whole-cell biocatalysts or isolated carbonyl reductases. mdpi.comalmacgroup.com Microbial strains, such as those from the Bacillus genus, have been identified for their ability to reduce ketones to alcohols with high enantioselectivity. mdpi.com In a typical biotransformation, the resting cells of a selected microorganism are used to convert the α-keto acid substrate into the desired chiral α-hydroxy acid. The stereochemical outcome (whether the (R)- or (S)-enantiomer is produced) is dependent on the specific enzymes present in the microorganism. Cofactor regeneration, essential for the enzymatic activity, is often achieved by adding a co-substrate like glucose or glycerol (B35011) to the reaction medium. mdpi.com

Catalytic Asymmetric Hydrogenation: Alternatively, transition metal-catalyzed asymmetric hydrogenation provides a robust chemical method. A chiral ruthenium-diamine catalyst, for instance, can be employed for the enantioselective reduction of 2-(4-Fluoro-2-methylphenyl)-2-oxoacetic acid. These reactions are typically carried out under a hydrogen atmosphere in a suitable solvent, with the chiral ligand dictating the stereochemical outcome. The choice of ligand is crucial and is often determined through screening to achieve high conversion and enantiomeric excess.

Novel and Green Chemistry Approaches to 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. Key considerations include maximizing atom economy, utilizing safer solvents, and employing catalytic rather than stoichiometric reagents.

Exploration of Alternative Reagents and Solvents in Synthesis

The choice of solvents and reagents plays a critical role in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives.

For the synthesis of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, particularly in biocatalytic approaches, water is often the primary solvent, which is non-toxic, non-flammable, and readily available. In some cases, co-solvents may be necessary to improve the solubility of the substrate, and here, greener options such as ethanol (B145695) or isopropanol can be considered.

In chemical reductions, the move away from stoichiometric metal hydride reagents (e.g., sodium borohydride) to catalytic hydrogenation with molecular hydrogen is a significant green advancement. Hydrogen is a clean reagent, and its only byproduct in this context is the desired reduced product. The use of transfer hydrogenation with formic acid or isopropanol also represents a greener alternative to traditional metal hydrides.

The development of biocatalysis for the synthesis of chiral alcohols and acids is a prime example of a green chemistry approach. These enzymatic reactions occur under mild conditions (ambient temperature and pressure) in aqueous media, avoiding the need for harsh reagents and extreme temperatures often associated with traditional chemical synthesis. mdpi.comalmacgroup.com

Chemical Reactivity and Transformation Studies of 2 4 Fluoro 2 Methylphenyl 2 Hydroxyacetic Acid

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid functionality is a primary site for chemical modification, readily undergoing esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating new chemical entities and for the installation of protecting groups.

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic parameters for the esterification and amidation of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid are not extensively documented in publicly available literature, the behavior can be predicted based on studies of similar α-hydroxy acids, such as mandelic acid. researchgate.net

Esterification: The reaction, typically catalyzed by a strong acid (e.g., H₂SO₄), proceeds via nucleophilic acyl substitution. The reaction is reversible, and its kinetics are influenced by temperature, catalyst concentration, and the molar ratio of reactants. uobaghdad.edu.iqjptcp.com The equilibrium position can be shifted to favor the ester product by removing water as it is formed.

Amidation: Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures (>160 °C) due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com More commonly, the carboxylic acid is first activated using coupling agents (e.g., EDC, DCC) or converted to a more reactive derivative like an acyl chloride. For α-hydroxy acids, care must be taken to avoid side reactions, such as the formation of homobislactones, especially when using sterically hindered amines. nih.gov TiCl₄ has been shown to be an effective mediator for the direct amination of α-hydroxy amides. nih.gov

The following interactive table illustrates hypothetical kinetic data for the acid-catalyzed esterification with ethanol (B145695), based on typical values for such reactions.

Role of the Fluoro- and Methyl Substituents on Reactivity

The substituents on the phenyl ring significantly modulate the reactivity of the carboxyl group through electronic effects.

Fluoro Group: Located at the para-position, the fluorine atom exerts a dual electronic influence. It has a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). wikipedia.orgresearchgate.net For a carboxyl group attached to the benzylic carbon, the inductive effect tends to dominate, increasing the acidity (lowering the pKa) of the carboxylic acid compared to the non-fluorinated analogue. This increased acidity can influence the equilibrium of salt formation in amidation reactions.

Methyl Group: Positioned ortho to the side chain, the methyl group is an electron-donating group primarily through an inductive effect (+I). youtube.com This effect slightly decreases the acidity of the carboxylic acid. However, its primary impact is steric. The proximity of the methyl group to the reaction center can hinder the approach of bulky nucleophiles (alcohols or amines), potentially slowing the rates of both esterification and amidation reactions compared to a less hindered substrate.

The net effect on reactivity is a combination of these electronic and steric factors. The increased acidity from the fluoro group may facilitate protonation of the carbonyl in acid-catalyzed esterification, while the steric hindrance from the methyl group may raise the activation energy for the nucleophilic attack.

Transformations Involving the Hydroxyl Moiety

The secondary benzylic hydroxyl group is another key site for reactivity, allowing for oxidation, reduction, and derivatization reactions.

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol can be readily oxidized to the corresponding α-keto acid, 2-(4-fluoro-2-methylphenyl)-2-oxoacetic acid. This transformation is a common reaction for α-hydroxy acids. osf.io A variety of oxidizing agents can be employed, with modern methods favoring chemoselectivity to avoid degradation of the product, which can be prone to decarboxylation. acs.org A notable method is the nitroxyl-radical-catalyzed aerobic oxidation using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen, which operates under mild conditions and tolerates various functional groups. acs.orgorganic-chemistry.org

Reduction: The reduction of the hydroxyl group is less straightforward. Direct reduction of the alcohol would require its conversion into a good leaving group. A more common transformation for the molecule as a whole is the reduction of the carboxylic acid functionality using a strong reducing agent like lithium aluminum hydride (LiAlH₄). chemguide.co.uk This would result in the formation of the corresponding diol, 1-(4-fluoro-2-methylphenyl)ethane-1,2-diol. Selective reduction of the hydroxyl group while preserving the carboxyl group would necessitate a protection-derivatization-reduction-deprotection sequence.

Derivatization for Further Synthetic Utility

The hydroxyl group can be derivatized to serve various synthetic purposes, such as protection during reactions at other sites or activation for nucleophilic substitution. nih.gov Common derivatization strategies include:

Esterification: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base to form the corresponding esters. These can act as protecting groups.

Ether Formation: Conversion to silyl (B83357) ethers (e.g., using TMSCl, TBDMSCl) provides robust protecting groups that are stable under a wide range of conditions but can be selectively removed.

Conversion to Leaving Groups: The hydroxyl group can be converted into a sulfonate ester (e.g., tosylate, mesylate), transforming it into an excellent leaving group for Sₙ2 reactions.

The following table summarizes common derivatization reactions for the hydroxyl moiety.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Studies

The reactivity of the aromatic ring is dictated by the directing and activating/deactivating effects of the incumbent fluoro and methyl substituents.

Electrophilic Aromatic Substitution (SEAr): The outcome of SEAr reactions is determined by the combined influence of the two substituents. libretexts.org

-CH₃ group (at C2): An activating ortho-, para-director. It directs incoming electrophiles to positions 3, 5, and 6.

-F group (at C4): A deactivating ortho-, para-director. wikipedia.org It directs incoming electrophiles to positions 3 and 5.

Both groups cooperatively direct incoming electrophiles to positions 3 and 5. Position 6 is activated only by the methyl group. Between positions 3 and 5, position 5 is sterically more accessible and therefore the most likely site for substitution. Position 3 is flanked by the bulky side chain and the methyl group, making it sterically hindered. Thus, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are strongly predicted to yield the 5-substituted product as the major isomer.

The table below predicts the major products for common SEAr reactions.

Nucleophilic Aromatic Substitution (SₙAr): Typical SₙAr reactions require a good leaving group (like fluorine) and strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.com In 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, the ring is not sufficiently electron-deficient to undergo SₙAr under standard conditions. The methyl group is electron-donating, and the α-hydroxyacetic acid moiety is not a powerful enough electron-withdrawing group. Therefore, substitution of the fluorine atom by a nucleophile is expected to be very difficult. However, modern methodologies such as organic photoredox catalysis have been shown to enable the nucleophilic defluorination of unactivated fluoroarenes and could potentially be applied. nih.gov

Regioselectivity and Electronic Effects of Existing Substituents

Conversely, the methyl group is an activating substituent. It donates electron density primarily through a +I (inductive) effect and also through hyperconjugation, which can be considered a weak +M effect. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

When both substituents are present on the ring, as in the 4-fluoro-2-methylphenyl group, their combined influence determines the regiochemical outcome of electrophilic substitution. The methyl group is an ortho, para-director, and the fluorine atom is also an ortho, para-director. In 1-fluoro-3-methylbenzene, the directing effects of both groups reinforce each other at certain positions. The positions ortho and para to the activating methyl group are C1, C3, and C5. The positions ortho and para to the deactivating fluorine atom are C2 and C4. Therefore, electrophilic attack is most likely to occur at the positions activated by both groups or most strongly activated by the methyl group and least deactivated by the fluorine.

The directing effects can be summarized as follows:

Methyl group (at C2): Activates the ring and directs incoming electrophiles to the ortho (C1, C3) and para (C5) positions.

Fluorine atom (at C4): Deactivates the ring but directs incoming electrophiles to the ortho (C3, C5) and para (C1) positions.

The synergistic effect of these substituents enhances the nucleophilicity at positions C1, C3, and C5, making them the most probable sites for electrophilic attack. For instance, in the nitration of 1-fluoro-3-methylbenzene, the major products are formed by substitution at the positions ortho and para to the methyl group. nih.govresearchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 4-Fluoro-2-methylphenyl Moiety

| Position | Influence of Methyl Group (Activating) | Influence of Fluorine Group (Deactivating) | Predicted Outcome for Electrophilic Attack |

| C1 | Ortho | Para | Favored |

| C3 | Ortho | Ortho | Highly Favored |

| C5 | Para | Ortho | Favored |

| C6 | Meta | Meta | Disfavored |

Palladium-Catalyzed Cross-Coupling Reactions on the Aryl Ring

The 4-fluoro-2-methylphenyl group can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to occur, the aryl ring typically needs to be functionalized with a leaving group, such as a halide (Br, I) or a triflate (OTf). While the C-F bond is generally strong and less reactive in cross-coupling reactions, the other positions on the ring can be selectively halogenated to serve as handles for these transformations.

Suzuki-Miyaura Coupling: If a bromo or iodo substituent is introduced onto the aryl ring of a 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid derivative, it can undergo Suzuki-Miyaura coupling with a variety of organoboron reagents. yonedalabs.comlibretexts.orgmdpi.com This reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands and requires a base. mdpi.com The reaction facilitates the formation of a new carbon-carbon bond at the position of the halogen, allowing for the introduction of new aryl, heteroaryl, or alkyl groups. The presence of the fluorine and methyl groups can influence the reaction rate and efficiency. mdpi.com

Buchwald-Hartwig Amination: Similarly, an aryl halide or triflate derivative of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid can be a substrate for the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling the aryl ring with primary or secondary amines. wikipedia.orglibretexts.org This is a crucial transformation for the synthesis of many pharmaceutically active compounds. The choice of palladium precursor, ligand, and base is critical for achieving high yields and functional group tolerance. libretexts.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Functionalized 4-Fluoro-2-methylphenyl Scaffold

| Reaction Name | Substrate Requirement | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Aryl-Br, Aryl-I, Aryl-OTf | Organoboron reagent (e.g., boronic acid) | C-C | Pd(0) complex, phosphine ligand, base |

| Buchwald-Hartwig | Aryl-Br, Aryl-I, Aryl-OTf | Primary or secondary amine | C-N | Pd(0) or Pd(II) precatalyst, phosphine ligand, base |

Role as a Synthetic Intermediate in Complex Molecule Construction

2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid serves as a valuable synthon in the construction of more elaborate molecular architectures, particularly in the synthesis of heterocyclic compounds and fluoro-aryl containing scaffolds.

Precursor in Heterocyclic Compound Synthesis

The α-hydroxy acid functionality of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid is a key feature that allows it to be a precursor for various heterocyclic systems.

Oxazoles: 2,5-disubstituted oxazoles can be synthesized from α-hydroxy ketones, which can be derived from α-hydroxy acids. nih.govrsc.org The reaction of an α-acylamino ketone, which can be formed from 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid, can be cyclized and dehydrated to yield an oxazole (B20620) ring. nih.gov This approach is part of the Robinson-Gabriel synthesis and related methods.

Imidazoles: Mandelic acid and its derivatives are known to be effective organo-catalysts and starting materials in the synthesis of 2,4,5-trisubstituted imidazoles. acgpubs.orgacgpubs.org A common method involves a three-component reaction between a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (B1221849) (like ammonium acetate), where the mandelic acid derivative can act as a catalyst or be incorporated into the final structure. acgpubs.org The 2-hydroxyacetic acid moiety of the title compound can potentially be utilized in similar multi-component reactions to form imidazole (B134444) rings.

Building Block for Fluoro-aryl Containing Scaffolds

The presence of the 4-fluoro-2-methylphenyl group makes this compound an attractive building block for the synthesis of molecules containing this specific fluoro-aryl scaffold. Fluorine-containing compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. nih.govnih.govresearchgate.net

By utilizing the reactivity of the carboxylic acid and hydroxyl groups, 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid can be incorporated into larger molecules through esterification, amidation, or other condensation reactions. Furthermore, as discussed in section 3.3.2, functionalization of the aryl ring followed by cross-coupling reactions provides a pathway to a diverse range of fluoro-aryl containing scaffolds. These scaffolds are often found in pharmaceuticals and agrochemicals. nih.govresearchgate.net

Derivatives and Analogues of 2 4 Fluoro 2 Methylphenyl 2 Hydroxyacetic Acid

Design Principles for Structural Analogues

The rational design of analogues involves strategic alterations to the parent molecule to probe and modulate its interactions with biological systems or to impart novel properties. Key areas for modification include the phenyl ring, the substituents on the alpha-carbon, and the molecule's stereochemistry.

Substituent Position: The existing fluoro and methyl groups on the phenyl ring direct the position of further substitutions. The placement of additional groups (ortho, meta, or para relative to the existing acetic acid side chain) can alter the molecule's conformation and its ability to fit into specific binding sites. For instance, introducing a bulky group at a position adjacent to the side chain could create steric hindrance, forcing a change in the molecule's preferred three-dimensional shape.

Electronic Nature of Substituents: The electronic properties of new substituents are a key design consideration. openstax.org

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), alkoxyl (-OR), or amino (-NH2) donate electron density to the aromatic ring. openstax.org This can increase the ring's reactivity towards electrophilic substitution and can influence hydrogen bonding capabilities. nih.govnih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), or carbonyl (-CHO, -COR) pull electron density away from the ring. openstax.org This makes the ring less reactive and can alter the acidity of the carboxylic acid and hydroxyl protons. researchgate.net The introduction of a strong EWG can significantly decrease the electron density at the boron center in related phenylboronic acids, which is a principle applicable to the carbon framework of the target compound. researchgate.net

| Substituent (Y) | Electronic Nature | Potential Effect on Molecular Properties |

|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating (by resonance) | Increases electron density on the aryl ring; may enhance binding through hydrogen bond acceptance. |

| -Cl (Chloro) | Electron-Withdrawing (by induction), Weakly Deactivating | Increases lipophilicity; can alter electronic distribution and packing in solid state. nih.gov |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Decreases electron density on the aryl ring, potentially increasing acidity of the hydroxyl and carboxyl groups. |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Increases lipophilicity and metabolic stability; does not typically interact via hydrogen bonding. researchgate.net |

The alpha-carbon, which is bonded to the aryl ring, the carboxyl group, and a hydroxyl group, is a key site for modification. Replacing the alpha-hydroxyl group with a fluorine atom is a common strategy in medicinal chemistry to create analogues with altered properties. nih.gov

The substitution of a hydroxyl group with fluorine results in several significant changes:

Electronic Effects: Fluorine is the most electronegative element, and its presence as an alpha-substituent can significantly impact the acidity of the adjacent carboxylic acid.

Hydrogen Bonding: A hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas a fluorine atom can only act as a weak hydrogen bond acceptor. This change fundamentally alters the potential intermolecular interactions of the molecule. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules containing it often more resistant to metabolic degradation, particularly oxidation at the alpha-position.

Conformational Changes: The presence of fluorine can influence molecular conformation through stereoelectronic effects, such as the gauche effect, which describes the tendency of certain groups to adopt a gauche conformation. nih.govbeilstein-journals.org

The synthesis of α-fluoro-α-aryl acetic acid derivatives can be achieved through methods involving building blocks like diethyl 2-fluoromalonate ester. nih.govresearchgate.net

The alpha-carbon of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid is a chiral center, meaning the molecule exists as a pair of enantiomers (R and S forms). These stereoisomers are non-superimposable mirror images of each other.

The specific three-dimensional arrangement of atoms is crucial for a molecule's interaction with chiral biological macromolecules like enzymes and receptors. Consequently, different enantiomers of a compound often exhibit distinct biological activities.

The development of stereoselective syntheses is therefore critical to obtain enantiomerically pure forms of the parent compound and its analogues. This allows for the investigation of the specific biological effects of each isomer, a key principle in modern drug design and chemical biology. The introduction of fluorine can also induce significant conformational changes that impact the structure and biological roles of molecules. nih.govbeilstein-journals.org For example, selective fluorination in the pyrrolidine (B122466) ring of proline has been shown to induce conformational biases through stereoelectronic effects. nih.govbeilstein-journals.org

Synthesis of Key Derivatives for Research Purposes

To explore the structure-activity relationships and potential applications of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid, the synthesis of various derivatives is essential. Ester and amide derivatives are common targets, as are analogues functionalized for use as specific research probes.

The carboxylic acid moiety is readily converted into esters and amides, providing a straightforward way to generate a library of derivatives with varied properties.

Ester Derivatives: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions, a process known as Fischer esterification. nih.gov For more sensitive substrates, other methods can be employed, such as reaction with an alkyl halide in the presence of a base or using coupling agents. For instance, α-fluoro-α-aryl acetic acids can be converted to their corresponding methyl esters by stirring in a mixture of hydrochloric acid and methanol. nih.govresearchgate.net

Amide Derivatives: Amide synthesis involves the reaction of the carboxylic acid with an amine. Because direct reaction requires high temperatures, the carboxylic acid is usually first "activated" using a coupling reagent. Common coupling reagents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under mild conditions. nih.gov This method is widely applicable for producing a diverse range of amides from various amines. researchgate.net

| Derivative Type | General Reaction | Common Reagents | Reference |

|---|---|---|---|

| Ester | Carboxylic Acid + Alcohol | Acid catalyst (e.g., H₂SO₄), Methanol/HCl | nih.govnih.gov |

| Amide | Carboxylic Acid + Amine | Coupling agents (e.g., EDC, DCC), Organophosphorous reagents (e.g., PyBOP) | nih.govresearchgate.net |

To study the mechanism of action or localization of a compound within a biological system, it can be functionalized to create a research probe. This often involves attaching a reporter group, such as a fluorescent dye or an affinity label.

One approach is to synthesize an analogue with a reactive handle, such as an amine or an alkyne, which is distal to the core pharmacophore. This handle can then be used to attach a probe via bio-orthogonal chemistry.

Another strategy is to directly incorporate a functional group that can act as a sensor. For example, a phenylboronic acid group can be incorporated to create a fluorescent probe for sugars, as the boronic acid's interaction with sugars can modulate the fluorescence of an attached dye. nih.gov Boron-dipyrromethene (BODIPY) dyes are versatile fluorophores that can be used for this purpose due to their high fluorescence quantum yields and good photostability. nih.gov The synthesis of such probes often involves the condensation of a functionalized aldehyde (e.g., 4-formylphenylboronic acid) with a pyrrole (B145914) derivative, followed by complexation with BF₃·Et₂O. nih.gov This general principle can be adapted to create probes based on the 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid scaffold for specific research applications.

Comparative Studies of Derivative Reactivity and Potential Applications

The reactivity and potential applications of derivatives of 2-(4-fluoro-2-methylphenyl)-2-hydroxyacetic acid are primarily understood through comparative studies with structurally similar compounds, particularly halogenated mandelic acid derivatives. Research in this area focuses on how different substituents on the phenyl ring and modifications of the carboxylic acid and hydroxyl groups influence the molecule's chemical behavior and biological activity.

Comparative Reactivity in Chemical Synthesis

The core structure of 2-phenyl-2-hydroxyacetic acid, known as mandelic acid, provides a versatile scaffold for chemical modifications. The introduction of halogen atoms, such as fluorine, and methyl groups onto the phenyl ring significantly alters the electronic properties of the molecule, thereby influencing its reactivity in various organic reactions.

Studies on the palladium-catalyzed C-H functionalization of mandelic acid derivatives offer insights into their comparative reactivity. For instance, different reaction conditions are required for olefination, a key carbon-carbon bond-forming reaction. The efficiency and selectivity of these reactions are highly dependent on the ligands, oxidants, and substituents on the mandelic acid core.

One comparative study on the olefination of mandelic acid and its 3-chloro-substituted derivative highlights the influence of the substituent on reactivity. The reaction conditions, including the catalyst system and temperature, were optimized to achieve mono- or di-olefination products. The yields of these reactions provide a basis for comparing the reactivity of different derivatives.

| Derivative | Olefin Partner | Ligand | Oxidant | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Mandelic acid | n-Butyl acrylate | Ac-Gly-OH | O₂ | 90 | Mono-olefinated | 75 |

| 3-Chloro-mandelic acid | n-Butyl acrylate | Ac-Gly-OH | O₂ | 90 | Mono-olefinated | 68 |

| Mandelic acid | Styrene | Ac-Gly-OH | O₂ | 90 | Mono-olefinated | 55 |

| 3-Chloro-mandelic acid | Styrene | Ac-Gly-OH | O₂ | 90 | Mono-olefinated | 42 |

Furthermore, the presence of a hydroxyl group at the alpha-position is crucial for certain reactions. For example, in aromatic bromination reactions using N-bromosuccinimide (NBS), mandelic acid derivatives can act as catalysts. The α-oxygen is essential for the catalytic activity, which proceeds through the formation of a halogen-bound species. nih.gov The reactivity in these systems can be compared by measuring the reaction conversion over time.

Comparative Potential Applications

Derivatives of 2-phenyl-2-hydroxyacetic acid are explored for a range of applications, leveraging the chirality and biological activity of the core structure. Halogenated derivatives, in particular, are valuable as building blocks for chiral coordination polymers and metal-organic frameworks (MOFs), which have potential applications in enantioselective separations and catalysis. nih.gov The different halogen substituents can influence the coordination modes and packing in the solid state. nih.gov

In the context of biological activity, derivatives are often screened for their therapeutic potential. For instance, amide derivatives of structurally related benzofuranyl acetic acids have been synthesized and tested for their antifungal activity against pathogens like Fusarium oxysporum. Structure-activity relationship (SAR) studies reveal that the substitution pattern on the phenyl ring significantly impacts the inhibitory concentration (IC₅₀).

| Compound ID | Amine Substituent Pattern | Alkyl Group on Acetic Acid | IC₅₀ (mM) |

|---|---|---|---|

| 10b | 2-fluoro-4-hydroxy | H | 0.42 ± 0.16 |

| 14a | 2-fluoro-4-hydroxy | Methyl | 1.27 ± 0.15 |

| 14c | 2-fluoro-4-hydroxy | Ethyl | 0.70 ± 0.16 |

| 10c | 4-fluoro-2-hydroxy | H | NA |

| 14d | 4-fluoro-2-hydroxy | Ethyl | 1.12 ± 0.18 |

NA = Not Active

The data suggests that the position of the fluoro and hydroxy groups on the amine reactant influences the antifungal activity. For example, the 2-fluoro-4-hydroxy substitution pattern appears to be more favorable for activity against F. oxysporum compared to the 4-fluoro-2-hydroxy pattern in the tested series. medchemexpress.com

Theoretical studies also provide a basis for comparing the potential applications of these derivatives. For example, calculations of thermodynamical parameters, such as bond dissociation energy (BDE), can predict the antioxidant potential of various substituted mandelic acids. mdpi.com Derivatives with lower BDE values are more likely to act as effective antioxidants by donating a hydrogen atom to neutralize free radicals. mdpi.com These computational comparisons help in prioritizing the synthesis of derivatives with enhanced biological activity.

Structure Activity Relationship Sar Methodologies Applied to 2 4 Fluoro 2 Methylphenyl 2 Hydroxyacetic Acid and Its Analogues

Theoretical Frameworks of SAR and Quantitative Structure-Activity Relationships (QSAR)

The exploration of a compound's biological activity is fundamentally linked to its chemical structure. SAR and QSAR are methodologies designed to elucidate these connections, thereby enabling the rational design of more potent and selective molecules.

Molecular Descriptors and Their Relevance in Predicting Activity

To quantify the relationship between a chemical structure and its biological activity, QSAR models rely on molecular descriptors. These are numerical values that characterize specific properties of a molecule. For a compound like 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, a variety of descriptors would be relevant in predicting its activity. These are broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electronic interactions. For the target molecule, the fluorine and hydroxyl groups would significantly influence these properties.

Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments, which is critical for processes like membrane permeability and binding to hydrophobic pockets in proteins. The lipophilicity of the fluorinated and methylated phenyl ring would be a primary determinant.

Topological Descriptors: These are numerical representations of the molecular structure, including its connectivity and branching.

The selection of relevant descriptors is a critical step in building a predictive QSAR model.

Cheminformatics Tools for SAR Analysis

A wide array of computational tools is available to facilitate SAR and QSAR analysis. These tools are essential for calculating molecular descriptors, building predictive models, and visualizing structure-activity trends. Some of the key types of software include:

Molecular Modeling Software: Used to build and visualize 3D structures of molecules, and to perform conformational analysis.

Descriptor Calculation Software: Programs designed to calculate a vast number of molecular descriptors from a chemical structure.

Statistical Analysis Software: Utilized to build and validate QSAR models by correlating the calculated descriptors with experimental biological activity data.

Data Mining and Visualization Tools: Help in identifying patterns and trends within large datasets of chemical structures and their associated activities.

Design of SAR Studies for Fluoro-Aryl Hydroxyacetic Acid Derivatives

A systematic SAR study for a class of compounds like fluoro-aryl hydroxyacetic acid derivatives would involve the strategic design and synthesis of a library of related molecules.

Rational Design of Libraries for SAR Elucidation

The design of a compound library for SAR exploration is a rational process aimed at systematically probing the effects of structural modifications on biological activity. For the scaffold of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, a library could be designed by systematically varying:

The position and nature of substituents on the phenyl ring: For instance, moving the fluorine or methyl group to other positions, or replacing them with other halogens or alkyl groups.

The nature of the group at the alpha-carbon: While the hydroxyl group is a key feature, its modification or replacement could reveal important SAR insights.

The carboxylic acid moiety: Esterification or amidation of the carboxylic acid could be explored to understand its role in binding.

The goal is to create a diverse set of molecules that cover a range of physicochemical properties to build a robust SAR model.

Computational Approaches to Guide SAR Investigations

Computational methods are invaluable in prioritizing the synthesis of compounds within a library and in providing a deeper understanding of the molecular basis of activity. Key computational approaches include:

Molecular Docking: If the 3D structure of the biological target is known, docking simulations can predict how different analogues of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid might bind to it. This can help in prioritizing the synthesis of compounds predicted to have favorable interactions.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model represents the essential 3D arrangement of features required for biological activity and can be used to screen virtual libraries for new potential active compounds.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D models that relate the steric and electrostatic fields around a molecule to its activity.

Case Studies of Related Compounds Illustrating SAR Principles

Despite the absence of specific SAR studies on 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, the broader class of arylalkanoic acids, to which it belongs, has been extensively studied, particularly in the context of nonsteroidal anti-inflammatory drugs (NSAIDs). The general SAR principles for this class often highlight:

The importance of the acidic center (the carboxylic acid) for activity.

The role of the aromatic ring in binding to the target protein.

The influence of substituents on the aromatic ring on potency and selectivity.

For instance, in many NSAIDs, the presence of a halogen on the aromatic ring can enhance activity. However, without specific experimental data for 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid and its analogues, any discussion of its SAR remains speculative and based on extrapolation from related but distinct chemical series.

While the theoretical framework and methodologies for conducting a thorough SAR and QSAR analysis of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid are well-established, there is a conspicuous absence of published research applying these methods to this specific compound. The scientific community would require dedicated synthesis and biological evaluation of a focused library of its analogues to elucidate the specific structure-activity relationships that govern its biological effects. Such studies would be invaluable for any future efforts to optimize this chemical scaffold for potential therapeutic applications.

Computational and Theoretical Studies on 2 4 Fluoro 2 Methylphenyl 2 Hydroxyacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules. For a molecule like 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, these calculations provide fundamental insights into its reactivity and conformational landscape.

Electronic Structure and Molecular Orbital Analysis

DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and analyze its electronic properties. nih.govnih.gov The presence of a fluorine atom, a methyl group, and a hydroxyl group on the phenyl ring significantly influences the electron distribution. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, while the methyl group is a weak electron-donating group.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. science.gov

For 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be distributed over the carboxylic acid group and the phenyl ring. The substituents would modulate these energy levels. The fluorine atom would lower the energy of both HOMO and LUMO, while the methyl group would raise them.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Properties

| Property | Expected Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical stability and reactivity |

Note: These values are illustrative and based on typical DFT calculation results for structurally similar aromatic carboxylic acids.

Conformational Analysis and Rotational Barriers

The flexibility of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid arises from the rotation around the single bonds, particularly the C-C bond connecting the chiral center to the phenyl ring and the C-C bond of the carboxylic acid group. Conformational analysis helps identify the most stable arrangements (conformers) of the molecule.

The potential energy surface can be scanned by systematically rotating these bonds to identify energy minima (stable conformers) and transition states (rotational barriers). The steric hindrance from the ortho-methyl group and the potential for intramolecular hydrogen bonding between the alpha-hydroxyl group and the carboxylic acid group would be key factors determining the preferred conformation. It is expected that the molecule will adopt a conformation that minimizes steric clashes while maximizing favorable intramolecular interactions. The rotational barrier for the phenyl group would be influenced by the steric bulk of the ortho-methyl group.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, offering insights into its conformational preferences in a condensed phase and its interactions with its environment.

Intermolecular Interactions with Biological or Material Targets

MD simulations are invaluable for studying how a ligand like 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid interacts with a biological target, such as an enzyme's active site. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the nature of the intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, and aromatic stacking) that stabilize the interaction. Aromatic stacking interactions between the fluoro-methylphenyl ring and aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket could be a significant stabilizing factor. nih.govresearchgate.net

Docking and Ligand-Protein Interaction Modeling (if applicable to a hypothesized target)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. benthamdirect.com Given the structural similarity of the target compound to mandelic acid derivatives, which are known to interact with various enzymes, a hypothetical docking study could be performed against a relevant protein target.

For instance, if hypothesized to be an inhibitor of an enzyme with a well-defined active site, docking simulations would be performed to predict its binding mode. The results would be analyzed to identify key interactions, such as hydrogen bonds between the ligand's hydroxyl and carboxyl groups and polar residues in the active site. The fluoro-methylphenyl group could engage in hydrophobic and aromatic stacking interactions. nih.gov The docking score would provide an estimate of the binding affinity.

Table 2: Illustrative Docking Results against a Hypothesized Enzyme Target

| Parameter | Predicted Outcome | Details |

|---|---|---|

| Binding Affinity | -7.5 kcal/mol | Estimated free energy of binding |

| Key H-Bonding Residues | Arg, Gln, His | The carboxylic acid and hydroxyl groups are likely H-bond donors/acceptors. |

| Aromatic Interactions | Phe, Tyr | The phenyl ring could form π-π stacking interactions. |

Note: This data is purely illustrative and assumes a hypothetical interaction with a generic enzyme active site.

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies were identified for the compound 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid that would allow for a detailed analysis of its computational and theoretical properties as outlined in the requested sections.

The user's request is highly specific, demanding content solely on "2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid" and adherence to a strict outline covering prediction of binding modes and affinities, rationalization of SAR through computational binding, and predictive modeling for chemical reactivity and selectivity.

Despite extensive searches for molecular docking, QSAR (Quantitative Structure-Activity Relationship), and other computational chemistry studies involving this particular compound, the available scientific literature does not appear to contain this specific information. The search results yielded general information about computational methodologies such as molecular docking applied to other classes of molecules like hydroxamic acids, and QSAR studies on different sets of compounds. There were also general discussions on predictive models for chemical reactivity and the impact of fluorination on the properties of other molecules. However, none of these results provided specific data or analysis directly related to 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for the outlined sections and subsections. The creation of such an article would require dedicated computational research to be performed on the molecule , which is beyond the scope of this request.

Analytical Research Methodologies for 2 4 Fluoro 2 Methylphenyl 2 Hydroxyacetic Acid

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are indispensable for the structural elucidation of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, characteristic chemical shifts are expected for the aromatic protons, the methyl group protons, the methine proton, and the hydroxyl and carboxylic acid protons. The splitting patterns of the aromatic protons are influenced by both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the fluorine and methyl substituents. The spectrum will also show distinct signals for the methyl carbon, the methine carbon, and the carboxylic acid carbon.

Expected ¹H and ¹³C NMR Data:

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 115 - 140 |

| CH-OH | ~5.2 | ~75 |

| CH₃ | ~2.3 | ~20 |

| OH | Variable | - |

| COOH | Variable | ~175 |

Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the structure of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Upon ionization in the mass spectrometer, the molecule will generate a molecular ion peak corresponding to its molecular weight. Subsequent fragmentation can lead to characteristic daughter ions. For 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, common fragmentation pathways may include the loss of water, the loss of the carboxyl group, and cleavage of the bond between the aromatic ring and the hydroxyacetic acid moiety.

Expected Mass Spectrometry Data:

| Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₉H₉FO₃⁺ | 184.05 |

| [M-H₂O]⁺ | C₉H₇FO₂⁺ | 166.04 |

| [M-COOH]⁺ | C₈H₈FO⁺ | 139.06 |

| [M-C₂H₃O₃]⁺ | C₇H₆F⁺ | 109.04 |

Note: The expected m/z values are for the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid and to study its electronic transitions.

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, the C-O stretch, and the C-F stretch, as well as absorptions corresponding to the aromatic ring.

UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, corresponding to the π → π* electronic transitions of the aromatic ring. The substitution on the phenyl ring will influence the wavelength of maximum absorption (λmax).

Expected Spectroscopic Data:

| Technique | Functional Group | Expected Absorption/Wavelength |

| IR | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| IR | O-H (Alcohol) | 3200-3600 cm⁻¹ |

| IR | C=O (Carboxylic Acid) | 1700-1725 cm⁻¹ |

| IR | C-F | 1000-1400 cm⁻¹ |

| UV-Vis | Aromatic Ring | ~200-280 nm |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid. A reversed-phase HPLC method, using a C18 column, is typically employed. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.netpensoft.netpensoft.net Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. researchgate.netpensoft.netpensoft.net The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) can be used for the analysis of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, typically after conversion to a more volatile derivative. Derivatization is often necessary due to the low volatility and polar nature of the carboxylic acid and hydroxyl groups. A common derivatization technique is esterification, for example, by reaction with a silylating agent or an alcohol in the presence of an acid catalyst. The resulting ester is more amenable to GC analysis. The choice of column and temperature program will depend on the specific derivative being analyzed. Detection can be performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for enhanced identification. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination

The accurate determination of the enantiomeric purity of 2-(4-Fluoro-2-methylphenyl)-2-hydroxyacetic acid, a chiral carboxylic acid, is critical in many scientific contexts. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant method for achieving this separation. The selection of the appropriate CSP and mobile phase composition is paramount for successful enantiomeric resolution.